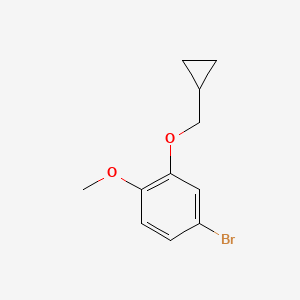

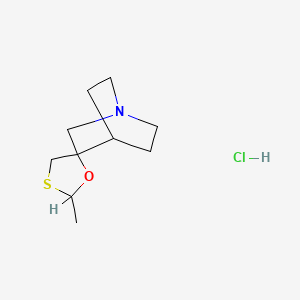

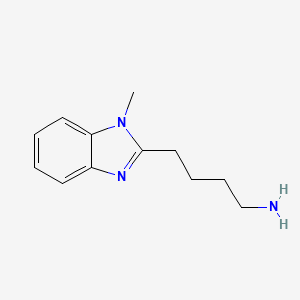

![molecular formula C14H16O7S B3109560 Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate CAS No. 173776-65-3](/img/structure/B3109560.png)

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate

Vue d'ensemble

Description

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate is a chemical compound that is part of a series of compounds designed and synthesized for evaluation as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .

Synthesis Analysis

The synthesis of these compounds involves a series of reactions. For example, in a related compound, the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position . The compounds are then evaluated in vitro as COX-1/COX-2 inhibitors .Molecular Structure Analysis

While the exact molecular structure of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate is not available, related compounds such as 1,4-dimethyl-2-(4-(methyl-sulfonyl)styryl)benzene and 1,3-diisopropyl-2-(4-(methyl-sulfonyl)styryl)benzene have been analyzed using X-ray diffraction technique .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate:

Pharmaceutical Development

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate is extensively used in the synthesis of pharmaceutical compounds. Its unique structure allows it to act as a key intermediate in the development of various drugs, particularly those targeting inflammatory and pain-related conditions. The presence of the methylsulfonyl group is crucial for enhancing the bioavailability and efficacy of these drugs .

COX-2 Inhibitors

This compound is instrumental in the design and synthesis of new COX-2 inhibitors. COX-2 inhibitors are a class of drugs used to reduce pain and inflammation. The compound’s structure allows for the creation of potent inhibitors that can selectively target the COX-2 enzyme, minimizing side effects associated with non-selective inhibitors .

Organic Synthesis

In organic chemistry, Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate serves as a versatile building block. It is used in various synthetic pathways to construct complex molecules. Its reactivity and stability make it a valuable reagent in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry .

Agricultural Chemicals

The compound is also used in the development of agricultural chemicals, such as herbicides and pesticides. Its ability to interfere with specific biochemical pathways in plants and pests makes it an effective component in formulations designed to protect crops from damage and increase yield .

Material Science

In material science, Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate is used in the synthesis of polymers and advanced materials. Its incorporation into polymeric structures can enhance properties such as thermal stability, mechanical strength, and resistance to degradation, making it valuable for creating high-performance materials .

Biochemical Research

Researchers use this compound in biochemical studies to investigate enzyme mechanisms and interactions. Its specific structure allows it to act as a probe or inhibitor in enzymatic assays, providing insights into enzyme function and aiding in the development of enzyme-targeted therapies .

Environmental Science

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate is employed in environmental science for the development of sensors and detection methods for pollutants. Its chemical properties enable it to interact with various environmental contaminants, facilitating their detection and quantification in environmental samples .

Chemical Biology

In chemical biology, this compound is used to study biological processes at the molecular level. It can be incorporated into small molecules that modulate biological pathways, helping scientists understand the underlying mechanisms of diseases and identify potential therapeutic targets .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have shown good selectivity towards COX-2, an enzyme involved in inflammation .

Mode of Action

Related compounds have been found to inhibit cox-2, an enzyme that plays a crucial role in inflammation . By inhibiting this enzyme, these compounds can potentially reduce inflammation.

Biochemical Pathways

Related compounds have been found to inhibit the cox-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins . This suggests that Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate may also affect the arachidonic acid pathway, leading to a reduction in inflammation.

Pharmacokinetics

Related compounds like methylsulfonylmethane (msm) have been found to be absorbed into the blood and cross the blood-brain barrier

Result of Action

Related compounds have shown anti-inflammatory activity by inhibiting the cox-2 enzyme . This suggests that Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate may also have anti-inflammatory effects.

Orientations Futures

The future directions for research on Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate and related compounds could involve further exploration of their potential as COX-1/COX-2 inhibitors, as well as their antimicrobial properties. Additionally, more research could be done to investigate their safety and potential side effects .

Propriétés

IUPAC Name |

dimethyl 2-[2-(4-methylsulfonylphenyl)-2-oxoethyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O7S/c1-20-13(16)11(14(17)21-2)8-12(15)9-4-6-10(7-5-9)22(3,18)19/h4-7,11H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQROFYLPCTTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

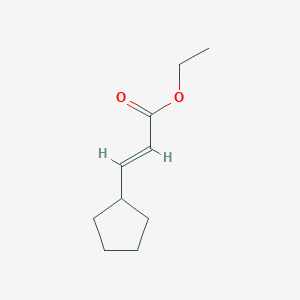

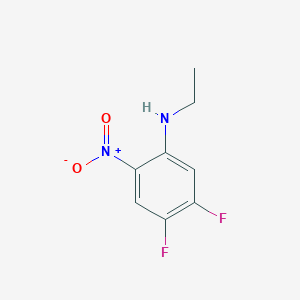

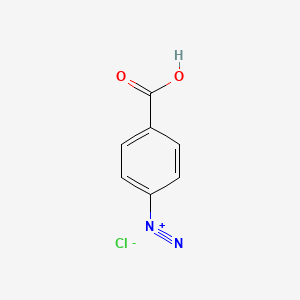

![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)

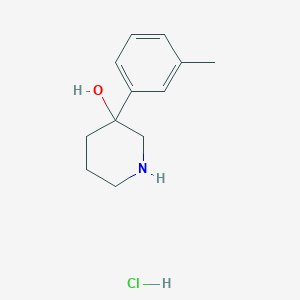

![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)